molecular formula C8H3Cl2NO4 B8372150 Nitroisophthaloyl chloride CAS No. 57053-00-6

Nitroisophthaloyl chloride

Cat. No. B8372150
CAS RN: 57053-00-6
M. Wt: 248.02 g/mol
InChI Key: KFYIOCCUPRWVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04172210

Procedure details

A mixture of 100 g of 5-nitroisophthaloyl dichloride (prepared by taking a mixture of 60.0 g of 5-nitroisophthalic acid, 300 ml of thionyl chloride and one ml of dimethylformamide, stirring at room temperature for 30 minutes followed by refluxing for one hour; allowing the solution to stand 24 hours, followed by evaporation to a small volume in vacuo re-evaporating with toluene and then diluting the resulting liquid with 250 ml of hexane, followed by stirring and cooling until the resulting oil is solidified; and grinding the product to a powder, and recrystallizing twice from carbon tetrachloride to afford 47.4 g of nitroisophthaloyl chloride) 100 g of 2-methoxyethanol (dried over molecular sieves) and 400 ml of acetonitrile (dried over molecular sieves) is heated to boiling on a steam bath. Heating is continued for 15 minutes, then the mixture is cooled to room temperature and is poured into 2 liters of cold water with vigorous stirring. The precipitate formed (129 g) is collected by filtration, air dried and set aside. The above filtrate is extracted with benzene. The benzene extract is washed with water, dilute sodium dicarbonate and water and is dried over anhydrous sodium sulfate. The solvent is evaporated to give a mixture of crystals and oily liquid. This material is combined with the precipitate set aside above and dissolved in 580 ml of hot ethyl alcohol. The resultant solution is neutralized with 5.0 ml of 5N sodium hydroxide and is slowly diluted with 450 ml of water. The solution is allowed to crystallize at room temperature then is placed in a chill room for 16 hours. The product is collected by filtration, then is recrystallized and filtered as above from 450 ml of ethyl alcohol and 350 ml of water to give 92.1 g of 5-nitroisophthalic acid bis(2-methoxyethyl)ester as colorless needles.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:5]=[C:6]([C:13]([Cl:15])=[O:14])[CH:7]=[C:8]([CH:12]=1)[C:9]([Cl:11])=[O:10])([O-])=O.[N+:16](C1C=C(C(O)=O)C=C(C=1)C(O)=O)([O-:18])=[O:17].S(Cl)(Cl)=O>CN(C)C=O>[N+:16]([C:7]1[C:8]([C:9]([Cl:11])=[O:10])=[CH:12][CH:4]=[CH:5][C:6]=1[C:13]([Cl:15])=[O:14])([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C(=O)Cl)C1)C(=O)Cl
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C(=O)O)C1)C(=O)O
Name
Quantity
300 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for one hour
Duration
1 h
WAIT
Type
WAIT
Details
to stand 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
followed by evaporation to a small volume in vacuo
CUSTOM
Type
CUSTOM
Details
re-evaporating with toluene
ADDITION
Type
ADDITION
Details
diluting the resulting liquid with 250 ml of hexane
STIRRING
Type
STIRRING
Details
by stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling until the resulting oil
CUSTOM
Type
CUSTOM
Details
and grinding the product to a powder
CUSTOM
Type
CUSTOM
Details
recrystallizing twice from carbon tetrachloride

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 47.4 g
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.